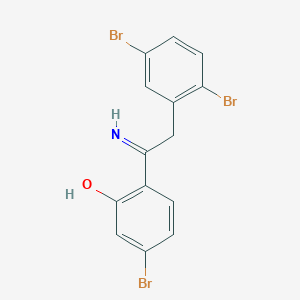

5-Bromo-2-(2-(2,5-dibromophenyl)-1-iminoethyl)phenol

Description

5-Bromo-2-(2-(2,5-dibromophenyl)-1-iminoethyl)phenol is a brominated Schiff base derivative with a complex aromatic framework. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of Elbasvir, a hepatitis C virus NS5A inhibitor. The compound is synthesized via reductive amination of 5-bromo-2-(2-(2,5-dibromophenyl)ethanimidoyl)phenol using sodium borodeuteride, followed by copper-catalyzed cyclization to form indoline derivatives . Its structure is confirmed by NMR, IR, and mass spectrometry, with a molecular weight of 442.87 g/mol (for intermediates) and distinct spectral signatures (e.g., 1H NMR δ 9.48 ppm for phenolic protons) .

Properties

IUPAC Name |

5-bromo-2-[2-(2,5-dibromophenyl)ethanimidoyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br3NO/c15-9-2-4-12(17)8(5-9)6-13(18)11-3-1-10(16)7-14(11)19/h1-5,7,18-19H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISOTZAXYDIHKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)C(=N)CC2=C(C=CC(=C2)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101220848 | |

| Record name | 5-Bromo-2-[2-(2,5-dibromophenyl)-1-iminoethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101220848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1585969-22-7 | |

| Record name | 5-Bromo-2-[2-(2,5-dibromophenyl)-1-iminoethyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1585969-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-[2-(2,5-dibromophenyl)-1-iminoethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101220848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-[2-(2,5-dibromophenyl)ethanimidoyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-(2,5-dibromophenyl)-1-iminoethyl)phenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-(2,5-dibromophenyl)-1-iminoethyl)phenol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

5-Bromo-2-(2-(2,5-dibromophenyl)-1-iminoethyl)phenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-(2,5-dibromophenyl)-1-iminoethyl)phenol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, affecting their function. The bromine atoms can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Schiff Base Derivatives

- 5-Bromo-2-([(2-mercaptophenyl)imino]methyl)phenol (): This compound shares the Schiff base (-C=N-) core but incorporates a thiol group. Its acidity constants (pKa) vary significantly with solvent environment due to solute-solvent interactions, a property less pronounced in the target compound, which lacks thiol functionality. This highlights the role of substituents in modulating chemical reactivity .

- 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol (): The nitro (-NO₂) and fluoro (-F) groups enhance electron-withdrawing effects, increasing stability compared to the target compound’s dibromophenyl group. Such substitutions influence applications in coordination chemistry, as seen in its use for crystallographic studies .

Bromophenol Derivatives

- 5-Bromo-2-chlorophenol (): A simpler analog with Cl and Br substituents. The absence of the iminoethyl group reduces molecular weight (207.45 g/mol) and complexity. Its lower melting point (mp ~80–90°C) compared to the target compound (crystalline solid at room temperature) reflects differences in intermolecular forces .

- 5-Bromo-2-(hydroxymethyl)phenol (): The hydroxymethyl (-CH₂OH) group introduces hydrogen bonding capacity, enhancing solubility in polar solvents.

Metal-Chelating Compounds

- 5-Bromo-2-((cyclopentylimino)methyl)phenol (): Used in trinuclear Ni(II) complexes, this ligand demonstrates antimicrobial activity against E. coli and C. albicans. The target compound’s imine group also enables metal coordination (e.g., CuI in synthesis), but its bioactivity remains underexplored compared to these Ni(II) complexes .

- 5-Bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol (): As a corrosion inhibitor in acidic NaCl environments, this derivative’s pyridine ring enhances adsorption on carbon steel surfaces. The target compound’s dibromophenyl group may offer similar hydrophobic interactions but lacks direct corrosion inhibition data .

Comparative Physicochemical and Functional Properties

Biological Activity

5-Bromo-2-(2-(2,5-dibromophenyl)-1-iminoethyl)phenol is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including enzyme inhibition, antimicrobial effects, and potential therapeutic applications.

1. Enzyme Inhibition

Recent studies have highlighted the enzyme inhibition properties of bromophenol derivatives, including this compound. The compound has been evaluated for its inhibitory effects on various metabolic enzymes:

- Carbonic Anhydrases (CA) : The compound exhibited significant inhibition against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). Ki values ranged from 1.63 ± 0.11 nM to 25.67 ± 4.58 nM, indicating its potential use in treating conditions like glaucoma and other disorders related to carbonic anhydrase activity .

- Acetylcholinesterase (AChE) : The compound also demonstrated inhibitory action against AChE, which is relevant for therapeutic strategies in neurodegenerative diseases such as Alzheimer's .

| Enzyme | Ki (nM) | Potential Application |

|---|---|---|

| hCA I | 25.67 ± 4.58 | Glaucoma treatment |

| hCA II | 1.63 ± 0.11 | Antitumor and antimetastatic agents |

| AChE | 6.54 ± 1.03 | Alzheimer's disease treatment |

2. Antimicrobial Activity

The antimicrobial efficacy of bromophenolic compounds has been well-documented. Studies indicate that derivatives of this compound exhibit notable activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values as low as 0.39 μg/mL against resistant strains of bacteria, suggesting strong antibacterial properties .

- Mechanism of Action : The antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Klebsiella pneumoniae | 0.39 | Cell membrane disruption |

| Staphylococcus aureus | Varies | Metabolic pathway interference |

Case Study 1: Anticancer Properties

In a controlled laboratory setting, the cytotoxic effects of the compound were evaluated against cancer cell lines. Results indicated that treatment with varying concentrations led to significant apoptosis in targeted cells, suggesting potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in animal models of Alzheimer's disease. Administration resulted in improved cognitive function and reduced neuroinflammation markers, supporting its role in neuroprotection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.